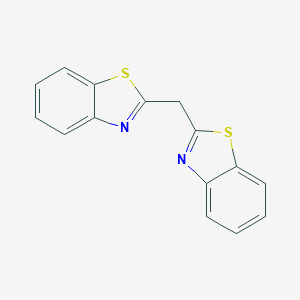

2,2'-Methylenebisbenzothiazole

Description

The exact mass of the compound Benzothiazole, 2,2'-methylenebis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-ylmethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2S2/c1-3-7-12-10(5-1)16-14(18-12)9-15-17-11-6-2-4-8-13(11)19-15/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXNLCFJIKBZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062082 | |

| Record name | Benzothiazole, 2,2'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1945-78-4 | |

| Record name | 2,2′-Methylenebis[benzothiazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1945-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2,2'-methylenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001945784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 2,2'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 2,2'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-methylenedibenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2'-Methylenebisbenzothiazole chemical properties

An In-depth Technical Guide to the Core Chemical Properties of 2,2'-Methylenebisbenzothiazole

Introduction

This compound, also known as Di-2-benzothiazolylmethane, is a chemical compound with the molecular formula C15H10N2S2.[1][2] It is recognized for its applications primarily in the rubber and plastics industries, where it serves as a vulcanization accelerator.[1] This role enhances the mechanical properties, durability, heat resistance, and tensile strength of rubber products by promoting cross-linking.[1] Additionally, it is used as a stabilizer in various plastics, contributing to their thermal stability and resistance to degradation.[1] Its versatility extends to the textile industry for its anti-fungal and anti-bacterial properties, and in the formulation of adhesives and sealants to improve bond strength.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various industrial and research settings.

| Property | Value | Reference |

| Molecular Formula | C15H10N2S2 | [1][2] |

| Molecular Weight | 282.38 g/mol | [1] |

| CAS Number | 1945-78-4 | [1][3][4] |

| Appearance | Light orange, yellow or green crystalline powder | [1][3] |

| Melting Point | 93 - 97 °C | [1] |

| Density (estimate) | 1.3270 g/cm³ | [3] |

| Refractive Index (estimate) | 1.6000 | [3] |

| Purity | ≥ 97% (GC) | [1] |

| Storage Conditions | Room Temperature, Sealed in dry conditions | [1][3] |

Experimental Protocols

Synthesis of this compound from 2-Methylbenzothiazole

While specific detailed protocols for the synthesis of this compound were not found in the provided search results, a general approach can be inferred from the preparation of its precursor, 2-methylbenzothiazole, and related benzothiazole derivatives. The synthesis of 2-methylbenzothiazole can be achieved through various methods, including the reaction of 2-aminothiophenol with acetic anhydride or acetic acid.

A plausible synthetic route to this compound would involve the reaction of 2-methylbenzothiazole with a suitable one-carbon electrophile in the presence of a base. A generalized workflow for a potential synthesis is depicted below.

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methods

The characterization of this compound involves standard analytical techniques to confirm its identity and purity.

-

Gas Chromatography (GC): Purity is often determined by Gas Chromatography.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR data is available for structural elucidation.[4]

-

Mass Spectrometry (MS): GC-MS data is available, showing a molecular ion peak at m/z 282, confirming the molecular weight.[4]

-

Infrared (IR) Spectroscopy: FTIR spectra, typically obtained using a KBr wafer, can be used to identify functional groups.[4]

Applications and Logical Relationships

The primary applications of this compound stem from its chemical structure, which allows it to function effectively in polymer and material science.

Caption: Logical relationship between this compound and its industrial applications.

-

Rubber Industry: It is extensively used as a vulcanization accelerator, which enhances the cross-linking of rubber, leading to improved durability, elasticity, heat resistance, and tensile strength in products like tires and seals.[1]

-

Plastics Industry: It functions as a stabilizer in various plastic formulations, improving thermal stability and resistance to degradation from heat and UV light.[1]

-

Textile Treatments: The compound is employed for its anti-fungal and anti-bacterial properties, which protect fabrics and extend their longevity.[1]

-

Adhesives and Sealants: In these formulations, it helps to increase bond strength and resistance to environmental factors.[1]

-

Research Applications: It is also used as a reagent in the synthesis of other compounds, particularly in polymer science and materials engineering research.[1]

References

An In-depth Technical Guide to 2,2'-Methylenebisbenzothiazole

CAS Number: 1945-78-4 Molecular Formula: C₁₅H₁₀N₂S₂ Synonyms: Di-2-benzothiazolylmethane, Bis(benzo[d]thiazol-2-yl)methane, 2-(1,3-benzothiazol-2-ylmethyl)-1,3-benzothiazole

This document provides a comprehensive technical overview of 2,2'-Methylenebisbenzothiazole, a chemical compound with significant industrial applications. It is intended for researchers, scientists, and professionals in drug development and material science who require detailed information on its properties, synthesis, and applications.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its identification, handling, and application in various scientific contexts.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 282.38 g/mol | [1] |

| Appearance | Light orange, yellow, or green crystalline powder | [1] |

| Melting Point | 93 - 97 °C | [1] |

| Density (estimate) | 1.327 g/cm³ | [2] |

| Refractive Index (estimate) | 1.600 | [2] |

| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [2] |

| Purity | ≥ 97% (GC) | [1] |

| Topological Polar Surface Area | 82.3 Ų |[1] |

Table 2: Spectroscopic Data Summary

| Technique | Key Observations | Reference(s) |

|---|---|---|

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 282. Major Fragments: m/z 148, 283. | [1] |

| Infrared (IR) Spectroscopy | Technique: KBr Wafer. Expected absorptions for aromatic C-H, C=C, and C=N stretching, and C-S bonds. | [1] |

| ¹³C-NMR Spectroscopy | Spectrum data is available in scientific databases. Expected peaks in the aromatic region (120-155 ppm), for the C=N carbon (~165-170 ppm), and the methylene bridge carbon. | [1] |

| ¹H-NMR Spectroscopy | Expected signals in the aromatic region (7.0-8.0 ppm) and a characteristic singlet for the methylene bridge protons (-CH₂-). | |

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols are proprietary or not widely published, a representative method can be derived from the synthesis of analogous benzothiazole structures. A plausible and efficient route involves the condensation reaction of 2-mercaptobenzothiazole with a methylene-bridging agent like dichloromethane under basic conditions.

Representative Experimental Protocol: Synthesis via Nucleophilic Substitution

Objective: To synthesize this compound from 2-mercaptobenzothiazole.

Materials:

-

2-Mercaptobenzothiazole (MBT)

-

Dichloromethane (CH₂Cl₂)

-

Potassium Carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-mercaptobenzothiazole (2 equivalents) in DMF.

-

Add potassium carbonate (approximately 2.5 equivalents) to the solution to act as a base.

-

Add dichloromethane (1 equivalent) dropwise to the stirred mixture at room temperature.

-

Heat the reaction mixture to 60-80°C and maintain it under reflux for several hours (reaction progress can be monitored by Thin Layer Chromatography, TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Visualized Workflows and Relationships

Diagram 1: Synthesis Workflow

The following diagram illustrates the logical flow of the representative synthesis protocol described above.

Caption: Representative synthesis workflow for this compound.

Diagram 2: Applications Overview

This diagram shows the logical relationship between the core compound and its primary industrial applications.

Caption: Key industrial applications of this compound.

Applications and Relevance

This compound is a versatile compound with established roles in several industrial sectors.

-

Rubber Industry: Its primary application is as an effective vulcanization accelerator.[1] It promotes the cross-linking of rubber polymers, which enhances mechanical properties such as durability, heat resistance, and tensile strength, making it crucial for high-performance materials like tires and seals.[1]

-

Plastics and Polymers: The compound serves as a stabilizer in various plastic formulations.[1] It helps improve thermal stability and provides resistance against degradation from environmental factors like heat and UV light.[1]

-

Textile Industry: It is employed for its anti-fungal and anti-bacterial properties, which protect fabrics and enhance their longevity.[1]

-

Adhesives and Sealants: In formulations for adhesives and sealants, it improves performance by increasing bond strength and resistance to environmental degradation.[1]

-

Research and Development: In laboratory settings, it is used as a reagent for synthesizing other compounds, particularly in polymer science and materials engineering.[1] While the parent molecule is not a frontline therapeutic, the benzothiazole scaffold is of great interest in medicinal chemistry. Benzothiazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This compound can serve as a starting material for the preparation of novel derivatives with potential antibacterial applications.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound. It should be stored in a dry, well-ventilated area in a tightly sealed container.

References

Synthesis of 2,2'-Methylenebisbenzothiazole from 2-mercaptobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,2'-Methylenebisbenzothiazole, a molecule of interest for its potential applications in medicinal chemistry and materials science. The primary synthetic route discussed involves the reaction of 2-mercaptobenzothiazole with a methylene bridging agent. This document provides a comprehensive overview of the synthetic methodology, including a detailed experimental protocol, quantitative data, and characterization details.

Introduction

This compound is a symmetrical molecule featuring two benzothiazole moieties linked by a methylene bridge. The benzothiazole scaffold is a privileged structure in drug discovery, known to exhibit a wide range of biological activities. The synthesis of this bis-benzothiazole derivative from the readily available 2-mercaptobenzothiazole (MBT) is a key step in the exploration of its chemical and biological properties.

Synthesis of this compound

The most commonly employed method for the synthesis of this compound from 2-mercaptobenzothiazole involves a nucleophilic substitution reaction with a methylene dihalide, such as dichloromethane, often facilitated by a phase transfer catalyst. Another potential, though less documented, route involves the condensation reaction with formaldehyde.

Reaction Mechanism

The reaction with dichloromethane proceeds via a nucleophilic attack of the thiolate anion of 2-mercaptobenzothiazole on the electrophilic carbon of dichloromethane. The reaction likely occurs in two successive SN2 steps, with the first substitution forming an intermediate, 2-(chloromethylthio)benzothiazole, which then reacts with a second molecule of the thiolate to yield the final product. The use of a phase transfer catalyst is crucial for transporting the thiolate anion from the aqueous phase (where it is generated by a base) to the organic phase containing the dichloromethane.

dot

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value |

| Reactants | |

| 2-Mercaptobenzothiazole (MW) | 167.25 g/mol |

| Dichloromethane (MW) | 84.93 g/mol |

| Product | |

| This compound (MW) | 282.39 g/mol |

| Reaction Conditions | |

| Solvent | Toluene/Water (biphasic) |

| Catalyst | Tetrabutylammonium bromide (TBAB) |

| Temperature | 80-90 °C (Reflux) |

| Reaction Time | 8-12 hours |

| Characterization | |

| Appearance | Off-white to pale yellow solid |

| Melting Point | ~175-180 °C (literature value) |

| Expected Yield | Moderate to good (typically 60-80%) |

Characterization Data

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

-

1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show a characteristic singlet for the methylene bridge protons (-CH2-) typically in the range of 4.5-5.0 ppm. The aromatic protons of the benzothiazole rings will appear as a complex multiplet in the aromatic region (7.0-8.0 ppm).

-

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will show a signal for the methylene carbon around 30-40 ppm. The spectrum will also display signals for the carbons of the benzothiazole rings, including the quaternary carbons.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M+) corresponding to the molecular weight of this compound (m/z = 282).

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound from 2-mercaptobenzothiazole. The described phase-transfer catalyzed method offers a reliable and efficient route to this valuable compound. The provided experimental protocol and characterization data will be a useful resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling further investigation into the properties and potential applications of this and related bis-benzothiazole structures.

An In-depth Technical Guide on the Thermal Degradation of 2,2'-Methylenebisbenzothiazole

Introduction

2,2'-Methylenebisbenzothiazole (MBT) is a widely utilized compound, primarily serving as a vulcanization accelerator in the rubber and plastics industries. Its function is to enhance the mechanical properties and improve the heat resistance and thermal stability of the final products. Understanding the thermal degradation profile of MBT is crucial for optimizing its application in high-temperature processes and for assessing the lifecycle and potential environmental impact of materials containing this additive. This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound, detailed experimental protocols for its analysis, and a plausible degradation pathway.

Predicted Thermal Stability and Decomposition Profile

Based on the thermal behavior of related benzothiazole derivatives, such as N-cyclohexyl-2-benzothiazole sulfenamide where the benzothiazole moiety degrades in the range of 250-350°C, it is anticipated that this compound will exhibit significant thermal stability. The decomposition is likely to be a multi-stage process, initiated by the cleavage of the methylene bridge followed by the degradation of the benzothiazole rings at higher temperatures.

Table 1: Predicted Thermal Degradation Characteristics of this compound

| Thermal Analysis Parameter | Predicted Value/Range | Notes |

| Melting Point | 93 - 97 °C | This is a known physical property and represents the initial thermal event. |

| Onset of Decomposition (Tonset) | > 200 °C | Decomposition is expected to begin after the melting point. |

| Primary Decomposition Stage | 250 - 350 °C | This stage is likely associated with the cleavage of the methylene bridge and initial fragmentation of the benzothiazole structure. |

| Secondary Decomposition Stage | > 350 °C | Further degradation of the benzothiazole rings and formation of more stable aromatic and sulfur-containing compounds. |

| Final Residue at 600°C (Inert Atmosphere) | Variable | The amount of char residue will depend on the experimental conditions, particularly the heating rate and atmosphere. |

Experimental Protocols

To experimentally determine the thermal degradation profile of this compound, the following detailed protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of this compound by measuring its mass change as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer

-

High-purity nitrogen or argon gas supply

-

Analytical balance

-

Alumina or platinum crucibles

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, homogeneous powder to promote uniform heat distribution.

-

Sample Weighing: Accurately weigh 5-10 mg of the prepared sample into a tared TGA crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 10 minutes.

-

Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and to determine the enthalpy changes associated with decomposition.

Apparatus:

-

Differential Scanning Calorimeter

-

High-purity nitrogen or argon gas supply

-

Aluminum or hermetically sealed crucibles and lids

-

Crimping press for sealing crucibles

Procedure:

-

Sample Preparation: Weigh 2-5 mg of the powdered this compound sample into a DSC crucible.

-

Crucible Sealing: Hermetically seal the crucible to contain any volatile decomposition products. Prepare an empty, sealed crucible to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference crucibles in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the melting point (Tm) and the enthalpy of fusion (ΔHf), as well as the peak temperatures and enthalpies of any decomposition events.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Apparatus:

-

Pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)

-

High-purity helium gas supply

-

Quartz sample tubes

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of the this compound sample into a quartz pyrolysis tube.

-

Pyrolysis:

-

Insert the sample tube into the pyrolyzer.

-

Rapidly heat the sample to a series of predetermined temperatures (e.g., 300 °C, 450 °C, and 600 °C) to analyze the degradation products at different stages of decomposition.

-

-

GC-MS Analysis:

-

The volatile pyrolysis products are swept by the helium carrier gas into the GC column.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column for separating aromatic and sulfur-containing compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 550.

-

-

-

Data Analysis:

-

Identify the individual degradation products by comparing their mass spectra with a spectral library (e.g., NIST/Wiley).

-

Analyze the chromatograms to understand the distribution of products at different pyrolysis temperatures.

-

Visualizations

Logical Relationships in Thermal Degradation Analysis

Unraveling the Core Mechanism of 2,2'-Methylenebisbenzothiazole as a Vulcanization Accelerator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the mechanism of action of 2,2'-Methylenebisbenzothiazole (MBM) as a vulcanization accelerator. While the broader class of thiazole accelerators has been extensively studied, this document consolidates the available technical information on MBM, providing a foundational understanding for researchers and professionals in rubber chemistry and related fields. The guide outlines the proposed mechanistic pathways, presents available quantitative data, details relevant experimental protocols, and provides visualizations to elucidate the complex chemical processes involved in sulfur vulcanization accelerated by MBM.

Introduction to Thiazole Accelerators and the Role of this compound

Sulfur vulcanization is a critical process that transforms raw rubber into a durable and elastic material by forming crosslinks between polymer chains.[1] This process, however, is inherently slow. Vulcanization accelerators are essential chemical additives that significantly increase the rate of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency.[2][3]

Thiazoles are a prominent class of primary vulcanization accelerators, known for providing a good balance of processing safety and cure rate.[3][4] Among them, this compound (MBM) is a notable member. Structurally similar to the widely used 2,2'-dithiobis(benzothiazole) (MBTS), MBM features a methylene bridge connecting the two benzothiazole moieties. This structural distinction is believed to influence its decomposition and subsequent participation in the vulcanization chemistry.

Proposed Mechanism of Action

The detailed mechanism of MBM-accelerated vulcanization is not as extensively documented as that of other thiazoles like 2-mercaptobenzothiazole (MBT) and MBTS. However, based on the general understanding of thiazole accelerators, a multi-step mechanism can be proposed. The process is generally understood to involve the formation of an active sulfurating agent, followed by the creation of crosslink precursors and finally the formation of stable sulfur crosslinks between the rubber polymer chains.[5][6]

The vulcanization process can be broadly divided into three stages:

-

Formation of the Active Accelerator Complex: The process begins with the reaction of the accelerator with activators, typically zinc oxide and a fatty acid like stearic acid, and sulfur to form an active accelerator-sulfur complex.[5][6]

-

Formation of Crosslink Precursors: This active complex then reacts with the rubber polymer chains at the allylic positions to form pendent accelerator-polysulfide groups.[5][6]

-

Crosslink Formation: These precursors subsequently react with other rubber chains to form stable mono-, di-, and polysulfidic crosslinks.[5][6]

The methylene bridge in MBM is expected to influence the initial bond cleavage and the nature of the active species formed compared to the disulfide bridge in MBTS.

Signaling Pathway of MBM-Accelerated Vulcanization

Quantitative Data on Cure Characteristics

While specific kinetic data for MBM is sparse in publicly available literature, comparative studies with other thiazole accelerators provide valuable insights into its performance. The cure characteristics are typically evaluated using an Oscillating Disk Rheometer (ODR) or a Moving Die Rheometer (MDR).[7][8][9][10]

The following table summarizes typical cure characteristics that would be measured to compare the performance of MBM with other accelerators. Note: The values presented here are illustrative and would be determined experimentally.

| Accelerator | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Maximum Torque (MH, dN.m) | Minimum Torque (ML, dN.m) | Cure Rate Index (CRI, min⁻¹) |

| MBM | Value | Value | Value | Value | Value |

| MBT | Value | Value | Value | Value | Value |

| MBTS | Value | Value | Value | Value | Value |

| Table 1. Illustrative Comparison of Cure Characteristics of Thiazole Accelerators. |

Experimental Protocols

Synthesis of this compound (MBM)

A general method for the synthesis of MBM involves the reaction of 2-mercaptobenzothiazole (MBT) with a methylene source, such as dichloromethane or formaldehyde, in the presence of a base. A detailed experimental protocol is outlined below.

Materials:

-

2-Mercaptobenzothiazole (MBT)

-

Dichloromethane (CH₂Cl₂)

-

Potassium Carbonate (K₂CO₃) or other suitable base

-

N,N-Dimethylformamide (DMF) or other suitable solvent

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve 2-mercaptobenzothiazole in DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add potassium carbonate to the solution and stir the mixture at room temperature.

-

Slowly add dichloromethane to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the precipitate, wash with water, and then with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

-

Dry the purified product under vacuum.

Evaluation of Vulcanization Characteristics using an Oscillating Disk Rheometer (ODR)

The following protocol describes the standard procedure for evaluating the cure characteristics of a rubber compound containing MBM as an accelerator.

Apparatus:

-

Oscillating Disk Rheometer (ODR) conforming to ASTM D2084 or ISO 3417 standards.[7]

-

Two-roll mill for rubber compounding.

Procedure:

-

Compounding: Prepare a rubber compound with a standard formulation (e.g., natural rubber, zinc oxide, stearic acid, sulfur, and MBM). The ingredients are mixed on a two-roll mill according to a standardized procedure.

-

Sample Preparation: A test specimen of a specified weight (typically 10-15 g) is taken from the compounded rubber sheet.[7]

-

Test Execution:

-

Set the ODR to the desired vulcanization temperature (e.g., 150°C).

-

Place the test specimen in the preheated die cavity of the rheometer.

-

Close the cavity, which applies pressure to the sample.

-

Start the test. The rotor inside the cavity oscillates at a fixed frequency and amplitude, exerting a shear strain on the rubber sample.

-

The torque required to oscillate the rotor is continuously measured and recorded as a function of time.

-

-

Data Analysis: The resulting rheometer curve (torque vs. time) is analyzed to determine key cure parameters as listed in Table 1.[10]

Determination of Crosslink Density by the Swelling Method

The crosslink density of the vulcanized rubber is a crucial parameter that correlates with its mechanical properties. The equilibrium swelling method, based on the Flory-Rehner equation, is a widely used technique for its determination.[11][12][13][14][15]

Materials:

-

Vulcanized rubber sample (cured to optimum cure time).

-

A good solvent for the rubber (e.g., toluene for natural rubber).

-

Analytical balance.

Procedure:

-

A small piece of the vulcanized rubber sample (approximately 0.2 g) is accurately weighed (W₁).

-

The sample is immersed in the solvent in a sealed container and allowed to swell at room temperature in the dark for a specified period (e.g., 72 hours) to reach equilibrium swelling.

-

The swollen sample is removed from the solvent, the excess solvent on the surface is quickly blotted off, and the swollen weight is recorded (W₂).

-

The sample is then dried in a vacuum oven at a moderate temperature until a constant weight is achieved (W₃).

-

The volume fraction of rubber in the swollen gel (Vr) is calculated using the weights and densities of the rubber and the solvent.

-

The crosslink density is then calculated using the Flory-Rehner equation.

Analysis of Vulcanization Intermediates

The identification of reaction intermediates is key to fully elucidating the vulcanization mechanism. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for this purpose.[2][16]

Procedure Outline:

-

Sample Collection: Samples of the rubber compound are taken at different stages of the vulcanization process (e.g., during the induction period, at the onset of cure, and at optimum cure).

-

Extraction: The samples are extracted with a suitable solvent (e.g., acetone or a mixture of solvents) to isolate the accelerator and its reaction products.

-

HPLC-MS Analysis: The extracts are analyzed by HPLC-MS. The HPLC separates the different components in the extract, and the mass spectrometer provides information about their molecular weights and structures, enabling the identification of intermediates.

Conclusion

This compound serves as an effective accelerator for the sulfur vulcanization of rubber. Its mechanism of action is believed to follow the general pathway of thiazole accelerators, involving the formation of an active sulfurating species that leads to the crosslinking of polymer chains. The presence of the methylene bridge likely influences the initial activation steps and the overall cure characteristics. Further detailed kinetic studies and analysis of reaction intermediates are necessary to fully elucidate the specific mechanistic nuances of MBM compared to other benzothiazole accelerators. The experimental protocols provided in this guide offer a framework for conducting such investigations and for the comparative evaluation of MBM's performance in rubber vulcanization.

References

- 1. scispace.com [scispace.com]

- 2. CHARACTERIZATION OF 2-THIOBENZOTHIAZOLE/P-PHENYLENEDIAMINE VULCANIZATION INTERMEDIATE AND ITS INFLUENCE ON VULCANIZATION | Semantic Scholar [semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. scribd.com [scribd.com]

- 8. nextgentest.com [nextgentest.com]

- 9. Oscillating Disc Rheometer – Micro Vision Enterprises [microrheometer.com]

- 10. gomline.si [gomline.si]

- 11. iupac.org [iupac.org]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]

The Diverse Biological Activities of Benzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the significant pharmacological potential of benzothiazole derivatives, with a focus on their anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antidiabetic properties. This document is intended to serve as a comprehensive resource, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Benzothiazole derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the induction of apoptosis through various signaling cascades.

Quantitative Anticancer Activity Data

The anticancer efficacy of various benzothiazole derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolidinone Hybrids | 4a | C6 (Rat Brain Glioma) | 0.03 | [1] |

| 4d | C6 (Rat Brain Glioma) | 0.03 | [1] | |

| Benzothiazole-2-thiol Derivatives | 7e | SKRB-3 (Breast Cancer) | 0.0012 | [1] |

| 7e | SW620 (Colon Adenocarcinoma) | 0.0043 | [1] | |

| 7e | A549 (Lung Adenocarcinoma) | 0.044 | [1] | |

| 7e | HepG2 (Hepatocellular Carcinoma) | 0.048 | [1] | |

| Phenylacetamide Derivatives | 2b | AsPC-1 (Pancreatic Cancer) | 12.44 | [2] |

| 4d | BxPC-3 (Pancreatic Cancer) | 3.99 | [2] | |

| 4l | HFF-1 (Normal Fibroblasts) | 67.07 | [2] | |

| Nitro-substituted Benzothiazole | Compound A | HepG2 (Hepatocellular Carcinoma) | 56.98 (24h), 38.54 (48h) | [3] |

| Fluoro-substituted Benzothiazole | Compound B | HepG2 (Hepatocellular Carcinoma) | 59.17 (24h), 29.63 (48h) | [3] |

| Semicarbazone Derivatives | 12 | HT29 (Human Colon Cancer) | 0.015 | [4] |

| Benzamide Derivatives | 41 | Multiple Cancer Cell Lines | 1.1 - 8.8 | [4] |

| 42 | Multiple Cancer Cell Lines | 1.1 - 8.8 | [4] | |

| Indole-based Derivatives | 55 | HT-29 (Colon Cancer) | 0.024 | [4] |

| 55 | H460 (Lung Cancer) | 0.29 | [4] | |

| 55 | A549 (Lung Cancer) | 0.84 | [4] | |

| 55 | MDA-MB-231 (Breast Cancer) | 0.88 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Benzothiazole derivative stock solution (in a suitable solvent like DMSO)

-

Complete cell culture medium

-

96-well tissue culture plates

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in complete medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration as in the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Signaling Pathway: Mitochondrial Apoptosis

Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway.[1][3][5][6][7] This pathway is initiated by various intracellular stresses, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, ultimately activating caspases and leading to programmed cell death.

Caption: Mitochondrial apoptosis pathway induced by benzothiazole derivatives.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi. Their efficacy is often attributed to the inhibition of essential microbial enzymes.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzothiazole-Thiazole Hybrids | 4b | S. aureus, B. subtilis, E. coli, P. aeruginosa | 3.90 - 15.63 | [8] |

| 4c | S. aureus, B. subtilis, E. coli, P. aeruginosa | 3.90 - 15.63 | [8] | |

| 4d | S. aureus, B. subtilis, E. coli, P. aeruginosa | 3.90 - 15.63 | [8] | |

| 4f | S. aureus, B. subtilis, E. coli, P. aeruginosa | 3.90 - 15.63 | [8] | |

| Thiazolidin-4-one Derivatives | 8a, 8c (nitro substitution) | P. aeruginosa, E. coli | 90 - 180 | [9] |

| 8b, 8d (methoxy substitution) | P. aeruginosa, E. coli | 90 - 180 | [9] | |

| Sulfonamide Analogues | 66c | P. aeruginosa, S. aureus, E. coli | 3.1 - 6.2 | [9] |

| Schiff Base Derivatives | 56, 59a-d | K. pneumoniae | 0.4 - 0.8 | [9] |

| Amino-benzothiazole Schiff bases | 46a, 46b | E. coli, P. aeruginosa | 15.62 | [9] |

| Benzothiazole Amides | A07 | S. aureus | 15.6 | [10] |

| A07 | E. coli | 7.81 | [10] | |

| A07 | S. typhi | 15.6 | [10] | |

| A07 | K. pneumoniae | 3.91 | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

-

Benzothiazole derivative stock solution

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate broth

-

Sterile 96-well microtiter plates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader (optional)

Procedure:

-

Preparation of Inoculum: From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the benzothiazole derivative stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from one well to the next.

-

Inoculation: Inoculate each well with 100 µL of the standardized inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be determined by visual inspection or by measuring the optical density with a microplate reader.

Experimental Workflow: Broth Microdilution

Caption: Workflow for Broth Microdilution MIC Testing.

Anticonvulsant Activity

Certain benzothiazole derivatives have shown potential as anticonvulsant agents, offering protection against seizures in preclinical models.

Quantitative Anticonvulsant Activity Data

The median effective dose (ED50) is the dose of a drug that produces a therapeutic effect in 50% of the population.

| Derivative | Test Model | ED50 (mg/kg) | Reference |

| 5i | MES | 50.8 | [7] |

| 5j | MES | 54.8 | [7] |

| 5i | scPTZ | 76.0 | [7] |

| 5j | scPTZ | 52.8 | [7] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

-

Benzothiazole derivative

-

Vehicle (e.g., saline, Tween 80)

-

Male ICR-CD-1 mice or Sprague-Dawley rats

-

Electroconvulsive shock generator with corneal or auricular electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine) and saline for corneal electrodes

Procedure:

-

Animal Preparation: Acclimate animals to the laboratory environment for at least 3-4 days.

-

Drug Administration: Administer the benzothiazole derivative or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

MES Induction: At the time of peak effect of the drug, apply an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via corneal or auricular electrodes. For corneal electrodes, apply a drop of topical anesthetic and saline to the eyes.

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered a positive endpoint, indicating protection.

-

Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Logical Relationship: Anticonvulsant Screening

Caption: Logical flow of the Maximal Electroshock (MES) test.

Anti-inflammatory Activity

Benzothiazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing significant inhibition of inflammatory pathways.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity is often assessed by the inhibition of edema in animal models.

| Derivative | Assay | Inhibition (%) | Reference |

| Compound A | Carrageenan-induced paw edema in HepG2 cells | Significant reduction in NF-κB, COX-2, and iNOS | [3] |

| Compound B | Carrageenan-induced paw edema in HepG2 cells | Significant reduction in NF-κB, COX-2, and iNOS | [3] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

Materials:

-

Benzothiazole derivative

-

Vehicle

-

Male Wistar or Sprague-Dawley rats

-

1% carrageenan solution in saline

-

Pletysmometer or digital calipers

Procedure:

-

Animal Grouping: Divide the animals into groups (e.g., control, standard drug, and test compound groups).

-

Drug Administration: Administer the vehicle, a standard anti-inflammatory drug (e.g., indomethacin), or the benzothiazole derivative to the respective groups.

-

Inflammation Induction: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathway: NF-κB Inhibition

A key mechanism for the anti-inflammatory effect of some benzothiazole derivatives is the inhibition of the NF-κB signaling pathway.[2][3] NF-κB is a transcription factor that plays a crucial role in regulating the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.

Antidiabetic Activity

Benzothiazole derivatives have also been explored for their potential in managing diabetes, primarily by enhancing glucose uptake and insulin sensitivity.

Quantitative Antidiabetic Activity Data

The antidiabetic effect can be measured by the reduction in blood glucose levels in diabetic animal models.

| Derivative | Animal Model | Blood Glucose Reduction | Reference |

| 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole (34) | KKAy mice | Lowered blood glucose towards normoglycemic range | [11] |

| Compound 3b | T2D rat model | Reduced blood glucose to <200 mg/dL | [12] |

| Compound 4y | T2D rat model | Reduced blood glucose to <200 mg/dL | [12] |

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

The OGTT is used to assess an animal's ability to clear a glucose load from the blood.

Materials:

-

Benzothiazole derivative

-

Vehicle

-

Diabetic mice (e.g., streptozotocin-induced or db/db mice)

-

Glucose solution (e.g., 2 g/kg)

-

Glucometer and test strips

Procedure:

-

Fasting: Fast the mice overnight (e.g., 12-16 hours) with free access to water.

-

Baseline Glucose: Measure the fasting blood glucose level (time 0) from a tail vein blood sample.

-

Drug Administration: Administer the benzothiazole derivative or vehicle orally.

-

Glucose Challenge: After a specific time (e.g., 30 minutes), administer a glucose solution orally.

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Signaling Pathway: AMPK Activation

A proposed mechanism for the antidiabetic activity of some benzothiazole derivatives is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[11]

Caption: Activation of the AMPK signaling pathway by benzothiazole derivatives.

This technical guide highlights the significant and diverse biological activities of benzothiazole derivatives. The presented data and methodologies provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile chemical scaffold. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and conducting comprehensive preclinical and clinical studies to translate these promising findings into novel therapeutic agents.

References

- 1. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]

- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. benchchem.com [benchchem.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Collection - Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

2,2'-Methylenebisbenzothiazole: A Versatile Precursor for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Methylenebisbenzothiazole is a heterocyclic compound featuring two benzothiazole moieties linked by a methylene bridge. This unique structural motif makes it a valuable precursor in organic synthesis, particularly for the development of novel compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis of this compound and its utility as a building block for more complex molecules. Detailed experimental protocols, quantitative data, and reaction pathways are presented to facilitate its application in a research and development setting.

Introduction

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the scientific community due to their wide range of biological activities and industrial applications. The benzothiazole core is a key structural component in numerous pharmaceuticals, agrochemicals, and dyes.[1][2] The versatility of the benzothiazole scaffold allows for extensive functionalization, leading to a diverse array of compounds with tailored properties. Among these, this compound serves as a unique and reactive precursor for the synthesis of more elaborate molecular architectures. Its symmetric structure and the reactivity of the methylene bridge offer opportunities for the synthesis of novel ligands, biologically active molecules, and functional materials.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of a suitable benzothiazole precursor with a one-carbon electrophile. Based on analogous reactions for the formation of similar bis(heterocyclyl)methanes, a plausible and efficient synthetic route involves the reaction of 2-methylbenzothiazole with a suitable oxidizing agent or the reaction of 2-chlorobenzothiazole with a methylene source. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis from 2-Substituted Benzothiazoles

This protocol describes a general method for the synthesis of this compound, drawing upon established methodologies for the synthesis of similar bis(heterocyclyl)methane compounds.[3]

Materials:

-

2-Methylbenzothiazole or 2-Chlorobenzothiazole (1.0 eq)

-

Dichloromethane (CH₂Cl₂) or Dibromomethane (CH₂Br₂) (1.0-1.5 eq)

-

Strong base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)) (2.0-2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-substituted benzothiazole (1.0 eq) and anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add the strong base (e.g., NaH) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Add the methylene source (e.g., CH₂Br₂) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound, based on analogous reactions reported in the literature.

| Parameter | Value | Reference |

| Reactants | 2-Methylbenzothiazole, CH₂Br₂, NaH | [3] |

| Solvent | Anhydrous DMF | [3] |

| Temperature | 80 °C | [3] |

| Reaction Time | 12-24 hours | [3] |

| Yield | 70-85% (estimated) | [3] |

This compound as a Precursor in Organic Synthesis

The methylene bridge in this compound is flanked by two electron-withdrawing benzothiazole rings, making the methylene protons acidic and susceptible to deprotonation by a suitable base. The resulting carbanion is a potent nucleophile that can react with various electrophiles, allowing for the introduction of diverse functionalities.

Synthesis of Bis(benzothiazolyl)methane Salicylaldehyde Derivatives

A key application of this compound as a precursor is in the synthesis of derivatives bearing salicylaldehyde moieties. These compounds are of interest due to the prevalence of both benzothiazole and salicylaldehyde motifs in biologically active molecules.

This protocol outlines the synthesis of a bis(benzothiazolyl)methane salicylaldehyde derivative via a Knoevenagel-type condensation.

Materials:

-

This compound (1.0 eq)

-

Salicylaldehyde (2.2 eq)

-

Piperidine or another suitable base (catalytic amount)

-

Toluene or Ethanol

-

Hydrochloric acid (HCl), 1 M

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 eq), salicylaldehyde (2.2 eq), and toluene.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux and monitor the removal of water.

-

Continue refluxing until the reaction is complete as indicated by TLC analysis.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired bis(benzothiazolyl)methane salicylaldehyde derivative.

The following table presents expected quantitative data for the synthesis of a bis(benzothiazolyl)methane salicylaldehyde derivative.

| Parameter | Value | Reference |

| Reactants | This compound, Salicylaldehyde | [2][4] |

| Catalyst | Piperidine | [4] |

| Solvent | Toluene | [4] |

| Temperature | Reflux | [4] |

| Reaction Time | 6-12 hours | [4] |

| Yield | 65-80% (estimated) | [4] |

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations described in this guide.

Caption: Synthetic route to this compound.

Caption: Synthesis of a bis(benzothiazolyl)methane salicylaldehyde derivative.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a variety of organic compounds. Its unique structure allows for facile functionalization, making it a valuable building block for the construction of complex molecules with potential applications in drug discovery and materials science. The experimental protocols and synthetic pathways detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this important heterocyclic compound.

References

- 1. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,2'-Methylenebisbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2,2'-Methylenebisbenzothiazole, a molecule of interest in medicinal chemistry and materials science. The protocol is based on a plausible synthetic route derived from established chemical principles, given the absence of a direct documented procedure in the reviewed literature.

Quantitative Data Summary

A summary of the key physicochemical properties of the target compound, this compound, is presented in Table 1. This data is essential for the characterization and quality control of the synthesized product.[1]

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| IUPAC Name | 2-(1,3-benzothiazol-2-ylmethyl)-1,3-benzothiazole |

| Molecular Formula | C₁₅H₁₀N₂S₂ |

| Molecular Weight | 282.4 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Not explicitly found in searches |

| Spectroscopic Data | |

| ¹H NMR (ppm) | Data not explicitly found in searches |

| ¹³C NMR (ppm) | Data available in spectral databases |

| IR Spectroscopy (cm⁻¹) | Data available in spectral databases |

| Mass Spectrometry (m/z) | Major peak at 282 [M]⁺ |

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 2-mercaptobenzothiazole and diiodomethane. The reaction proceeds via a nucleophilic substitution where the thiolate, generated in situ, displaces the iodide ions from diiodomethane to form the desired methylene-bridged product.

Materials and Reagents

-

2-Mercaptobenzothiazole (≥98%)

-

Diiodomethane (99%)

-

Potassium Carbonate (K₂CO₃), anhydrous (≥99%)

-

Acetone, anhydrous (≥99.5%)

-

Dichloromethane (DCM), HPLC grade

-

Hexane, HPLC grade

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Synthetic Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-mercaptobenzothiazole (e.g., 5.0 g, 1 equivalent).

-

Add anhydrous acetone (100 mL) to dissolve the starting material.

-

Add anhydrous potassium carbonate (e.g., 1.5 equivalents) to the flask. This will act as the base to deprotonate the thiol.

-

-

Addition of Reagents:

-

While stirring the suspension at room temperature, slowly add diiodomethane (0.5 equivalents) dropwise to the reaction mixture. Caution: Diiodomethane is dense and can settle at the bottom; ensure vigorous stirring.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain the reflux for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 8:2 v/v). The product is expected to be less polar than the starting material.

-

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and any inorganic salts. Wash the solid residue with a small amount of acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Dissolve the crude residue in dichloromethane (DCM).

-

Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining inorganic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and evaporate the solvent to obtain the crude product.

-

Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or DCM/hexane).

-

-

Characterization:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The expected mass spectrum should show a molecular ion peak at m/z = 282.[1]

-

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Diiodomethane is a lachrymator and is harmful if swallowed or inhaled. Handle with care.

-

Acetone and dichloromethane are flammable and volatile. Avoid open flames and ensure proper ventilation.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Proposed Signaling Pathway (Hypothetical)

As this is a synthetic protocol, a signaling pathway is not directly applicable. The diagram above illustrates the logical flow of the experimental procedure.

References

Application of 2,2'-Methylenebisbenzothiazole in Natural Rubber Vulcanization: A Review and Alternative Approach

To our valued researchers, scientists, and drug development professionals,

Extensive research into the scientific and technical literature reveals a notable absence of studies on the application of 2,2'-Methylenebisbenzothiazole (CAS No. 1945-78-4) as a primary vulcanization accelerator in natural rubber. While this specific compound, characterized by a methylene bridge, is documented, its role and efficacy in rubber chemistry are not well-established in publicly available resources.

However, the closely related compound, 2,2'-Dithiobis(benzothiazole) (MBTS) (CAS No. 120-78-5) , is a widely studied and commercially significant vulcanization accelerator belonging to the thiazole class. The primary structural difference is the disulfide linkage (-S-S-) in MBTS, which plays a crucial role in its vulcanization activity.

Given the lack of data on this compound, and the extensive knowledge base for its disulfide analogue, this document will provide detailed application notes, protocols, and data for 2,2'-Dithiobis(benzothiazole) (MBTS) in natural rubber vulcanization. This information will serve as a valuable and relevant reference for researchers interested in benzothiazole-based accelerators.

Application Notes for 2,2'-Dithiobis(benzothiazole) (MBTS) in Natural Rubber Vulcanization

Introduction:

2,2'-Dithiobis(benzothiazole), commonly known as MBTS, is a semi-ultra-fast primary accelerator for the sulfur vulcanization of natural rubber (NR) and synthetic rubbers.[1][2] It provides a longer scorch time compared to its precursor, 2-mercaptobenzothiazole (MBT), offering a greater degree of processing safety.[3] MBTS is often used in combination with secondary accelerators, such as guanidines, thiurams, and dithiocarbamates, to achieve a synergistic effect on the cure rate and final properties of the vulcanizate.[2][4] For optimal activity, MBTS requires the presence of activators, typically zinc oxide and a fatty acid like stearic acid.[4]

Mechanism of Action:

The vulcanization process accelerated by MBTS is a complex series of chemical reactions.[5] In the presence of heat, MBTS, in conjunction with zinc oxide and stearic acid, forms an active accelerator complex. This complex then reacts with sulfur to generate active sulfurating species. These species react with the natural rubber polymer chains at the allylic positions to form crosslink precursors, which are accelerator-terminated polysulfidic pendant groups. Finally, these precursors react with other rubber chains to form stable polysulfidic crosslinks, creating a three-dimensional network that imparts the desired mechanical properties to the rubber.

Effects on Natural Rubber Properties:

The use of MBTS as a vulcanization accelerator significantly enhances the physical and mechanical properties of natural rubber.[1][2] Properly cured NR vulcanizates with MBTS exhibit:

-

Good Tensile Strength and Modulus: The formation of a dense crosslink network leads to high tensile strength and modulus.

-

Excellent Abrasion Resistance: The robust crosslinked structure improves the material's resistance to wear and abrasion.

-

Good Aging Resistance: MBTS contributes to good thermal and oxidative stability of the vulcanizate.[1]

-

Flat Cure Plateau: MBTS-accelerated systems typically exhibit a broad vulcanization plateau, meaning the properties of the rubber do not significantly degrade with slightly extended curing times.

Quantitative Data on MBTS in Natural Rubber Vulcanization

The following tables summarize the typical effects of MBTS on the cure characteristics and physical properties of natural rubber compounds. The data is compiled from various studies and represents typical values. Actual results will vary depending on the specific formulation, processing conditions, and testing methods.

Table 1: Effect of MBTS Concentration on Cure Characteristics of Natural Rubber

| Property | Testing Standard | MBTS (0.5 phr) | MBTS (1.0 phr) | MBTS (1.5 phr) |

| Minimum Torque (ML), dNm | ASTM D5289 | 1.5 - 2.5 | 1.6 - 2.6 | 1.7 - 2.7 |

| Maximum Torque (MH), dNm | ASTM D5289 | 15 - 20 | 18 - 25 | 22 - 30 |

| Scorch Time (ts2), min | ASTM D5289 | 3.0 - 5.0 | 2.5 - 4.5 | 2.0 - 4.0 |

| Optimum Cure Time (t90), min | ASTM D5289 | 10 - 15 | 8 - 12 | 6 - 10 |

Curing Temperature: 150°C

Table 2: Effect of MBTS Concentration on Physical Properties of Natural Rubber Vulcanizates

| Property | Testing Standard | MBTS (0.5 phr) | MBTS (1.0 phr) | MBTS (1.5 phr) |

| Hardness, Shore A | ASTM D2240 | 55 - 65 | 60 - 70 | 65 - 75 |

| Tensile Strength, MPa | ASTM D412 | 18 - 22 | 20 - 25 | 22 - 28 |

| 300% Modulus, MPa | ASTM D412 | 8 - 12 | 10 - 15 | 12 - 18 |

| Elongation at Break, % | ASTM D412 | 500 - 600 | 450 - 550 | 400 - 500 |

Cure Conditions: 150°C for t90

Experimental Protocols

Protocol 1: Preparation of a Natural Rubber Compound with MBTS

1. Materials and Formulation:

-

Natural Rubber (SMR 20): 100 phr

-

Zinc Oxide: 5 phr

-

Stearic Acid: 2 phr

-

N330 Carbon Black: 50 phr

-

MBTS: 1.5 phr

-

Sulfur: 2.5 phr

2. Mixing Procedure (Two-Roll Mill):

-

Set the two-roll mill temperature to 70 ± 5°C.

-

Pass the natural rubber through the mill nip (set to ~1.5 mm) several times until a continuous band is formed. This process is known as mastication.

-

Add zinc oxide and stearic acid to the rubber band and continue milling until they are well dispersed.

-

Gradually add the carbon black, ensuring it is incorporated uniformly into the rubber matrix. Perform sweeps to ensure good dispersion.

-

Add the MBTS and mix thoroughly.

-

Finally, add the sulfur at a lower mill temperature (around 50-60°C) to prevent scorching and mix for a short duration until it is evenly dispersed.

-

Sheet out the final compound to a thickness of approximately 2 mm.

-

Store the compounded rubber sheet in a cool, dark place for at least 24 hours before vulcanization and testing.

Protocol 2: Determination of Cure Characteristics

-

Use a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR) for this analysis, following ASTM D5289.

-

Cut a sample of the uncured rubber compound (approximately 5 g).

-

Place the sample in the pre-heated rheometer cavity at the desired vulcanization temperature (e.g., 150°C).

-

Start the test and record the torque as a function of time until a plateau is reached or reversion is observed.

-

From the resulting rheograph, determine the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).

Protocol 3: Vulcanization and Physical Property Testing

-

Cut the uncured rubber sheets into the desired dimensions for the test specimens.

-

Place the cut sheets into a compression mold.

-

Vulcanize the rubber in a heated press at the predetermined temperature (e.g., 150°C) for the optimum cure time (t90) obtained from the rheometer data.

-

After curing, carefully remove the vulcanized rubber sheets from the mold and allow them to cool to room temperature for at least 24 hours.

-

Die-cut the required test specimens from the vulcanized sheets.

-

Conduct the physical property tests according to the relevant ASTM standards:

Visualizations

Caption: Chemical Structure of 2,2'-Dithiobis(benzothiazole) (MBTS)

Caption: Experimental Workflow for Rubber Compounding and Testing.

Caption: Simplified Vulcanization Mechanism with MBTS Accelerator.

References

- 1. MBTs in Rubber Compounding: Understanding [chembroad.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Identification of Benzothiazole Derivatives and Polycyclic Aromatic Hydrocarbons as Aryl Hydrocarbon Receptor Agonists Present in Tire Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

Application Notes and Protocols: 2,2'-Methylenebisbenzothiazole in Synthetic Polymer Crosslinking

To Researchers, Scientists, and Drug Development Professionals,